An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Thiophanate-Methyl
An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Thiophanate-Methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of thiophanate-methyl, with a specific focus on its deuterated analogue. This document details the chemical processes, experimental protocols, and underlying biochemical pathways relevant to its fungicidal activity. The information is intended to support research and development efforts in agrochemicals and related fields.
Introduction
Thiophanate-methyl is a broad-spectrum systemic fungicide belonging to the benzimidazole group.[1][2] It is widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][3] Its mechanism of action involves the inhibition of fungal cell division by disrupting the formation of β-tubulin.[1] Upon application, thiophanate-methyl is absorbed by the plant and metabolized into carbendazim (methyl benzimidazole-2-ylcarbamate or MBC), which is the primary active compound responsible for its fungicidal properties.[3][4]
Deuterated analogues of active pharmaceutical ingredients and agrochemicals, such as thiophanate-methyl-d6, are valuable tools in research and development. They are primarily used as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of residue analysis in various matrices.[5][6] The synthesis of these deuterated compounds typically involves the incorporation of deuterium atoms at specific molecular positions, often by using deuterated starting materials.
Synthesis of Thiophanate-Methyl
The commercial production of thiophanate-methyl is a multi-step process. The primary route involves the reaction of o-phenylenediamine with a thioureido-containing precursor, which is typically generated in situ.
General Reaction Scheme
The synthesis can be broadly categorized into two main steps:
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Formation of the Isothiocyanate Intermediate: Methyl chloroformate reacts with an alkali metal thiocyanate (e.g., sodium thiocyanate) to form methyl isothiocyanate.
-
Condensation with o-Phenylenediamine: The in-situ generated methyl isothiocyanate then undergoes a condensation reaction with o-phenylenediamine to yield thiophanate-methyl.
Experimental Protocols
Several patented methods describe the synthesis of thiophanate-methyl. The following protocols are a synthesis of these methods, providing a general framework for its laboratory-scale preparation.
Protocol 1: Two-Step Synthesis in Ethyl Acetate
This method is adapted from patented procedures that emphasize high purity and yield.[7][8]
-
Step 1: Formation of Methyl Isothiocyanate
-
To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethyl acetate as the solvent.
-
Add sodium thiocyanate to the solvent and control the reaction temperature to approximately 50-60°C.
-
Begin stirring and add methyl chloroformate dropwise at a controlled rate.
-
The reaction between methyl chloroformate and sodium thiocyanate produces methyl isothiocyanate.
-
After the addition is complete, the reaction mixture can be centrifuged, and the supernatant containing methyl isothiocyanate is carried forward to the next step.
-
-
Step 2: Synthesis of Thiophanate-Methyl
-
Transfer the solution of methyl isothiocyanate to a suitable reaction vessel.
-
Initiate stirring and add o-phenylenediamine. A molar ratio of approximately 2:1 (methyl isothiocyanate to o-phenylenediamine) is typically used.
-
Control the reaction temperature between 40-70°C.
-
After the reaction is complete, the product can be isolated by centrifugation or filtration.
-
The resulting solid is then dried to obtain thiophanate-methyl.
-
Protocol 2: One-Pot Synthesis in Water-Soluble Solvents
This approach utilizes a water-soluble solvent and can offer advantages in terms of simplified workup and reduced environmental impact.[9]
-
In a reaction flask equipped with mechanical stirring, a thermometer, a dropping funnel, and a reflux condenser, add a water-soluble solvent such as acetone, tetrahydrofuran (THF), or 1,4-dioxane.
-
Add sodium thiocyanate and a catalyst, such as N,N-dimethylaniline or triethylamine.
-
Heat the mixture to 35-57°C with stirring.
-
Add methyl chloroformate dropwise over a period of 30-60 minutes.
-
After the addition is complete, maintain the temperature for an additional 10 minutes.
-
Slowly add o-phenylenediamine to the reaction mixture. The reaction is exothermic, and the temperature should be controlled.
-
After the addition of o-phenylenediamine is complete, continue the reaction for 0.5-1 hour.
-
Cool the system to below 15°C to precipitate the product.
-
Filter the solid product, wash, and dry to obtain thiophanate-methyl.
Quantitative Data from Synthetic Procedures
The following table summarizes quantitative data reported in various patents for the synthesis of thiophanate-methyl.
| Parameter | Value | Reference |
| Purity | >98% | [7] |
| Reaction Conversion Rate | >95% | [7] |
| Yield (Protocol 2, Acetone) | 97.5% | [10] |
| Purity (Protocol 2, Acetone) | 98.6% | [10] |
| Yield (Protocol 2, 1,4-Dioxane) | 96.4% | [10] |
| Purity (Protocol 2, 1,4-Dioxane) | 98.1% | [10] |
| Yield (Protocol 2, THF) | 97.32% | [9] |
| Purity (Protocol 2, THF) | 99.2% | [9] |
Synthesis of Deuterated Thiophanate-Methyl (Thiophanate-Methyl-d6)
The synthesis of deuterated thiophanate-methyl (specifically, thiophanate-methyl-d6 where the two methyl groups are deuterated) is not explicitly detailed in the readily available literature. However, based on the established synthesis of the non-deuterated compound and the availability of deuterated starting materials, a feasible synthetic route can be proposed. The key is the substitution of methyl chloroformate with its deuterated analogue, methyl-d3-chloroformate.
Proposed Synthesis of Thiophanate-Methyl-d6
The proposed synthesis follows the same reaction pathway as the non-deuterated compound, with the substitution of the key starting material.
-
Step 1: Formation of Deuterated Methyl Isothiocyanate
-
Deuterated methyl chloroformate (methyl-d3-chloroformate) is reacted with sodium thiocyanate in a suitable solvent (e.g., ethyl acetate or acetone) to produce methyl-d3-isothiocyanate.
-
-
Step 2: Condensation to form Thiophanate-Methyl-d6
-
The in-situ generated methyl-d3-isothiocyanate is then reacted with o-phenylenediamine under similar conditions as the non-deuterated synthesis to yield thiophanate-methyl-d6.
-
Proposed Experimental Protocol for Thiophanate-Methyl-d6
This protocol is a direct adaptation of the one-pot synthesis method, incorporating the deuterated starting material.
-
In a reaction flask equipped with mechanical stirring, a thermometer, a dropping funnel, and a reflux condenser, add a suitable anhydrous solvent (e.g., acetone or THF).
-
Add sodium thiocyanate and a catalyst (e.g., N,N-dimethylaniline).
-
Heat the mixture to approximately 35-45°C with stirring.
-
Add methyl-d3-chloroformate dropwise over a period of 30 minutes.
-
After the addition is complete, maintain the temperature for 10 minutes.
-
Slowly add o-phenylenediamine to the reaction mixture, controlling any exotherm.
-
After the addition is complete, continue the reaction for approximately 1 hour.
-
Cool the reaction mixture to below 15°C to induce precipitation.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to obtain thiophanate-methyl-d6.
Visualizations
Signaling Pathway: Mechanism of Action of Thiophanate-Methyl
The fungicidal activity of thiophanate-methyl is primarily due to its metabolite, carbendazim (MBC). The following diagram illustrates the conversion and subsequent mechanism of action.
Caption: Mechanism of action of thiophanate-methyl.
Experimental Workflow: Synthesis of Thiophanate-Methyl
The following diagram outlines the general experimental workflow for the one-pot synthesis of thiophanate-methyl.
Caption: One-pot synthesis workflow for thiophanate-methyl.
Logical Relationship: Synthesis of Deuterated vs. Non-Deuterated Thiophanate-Methyl
This diagram illustrates the logical relationship between the synthesis of thiophanate-methyl and its deuterated analogue.
Caption: Relationship between standard and deuterated synthesis.
References
- 1. SYNTHESIS OF DEUTERIUM LABELLED METHYL CHLOROFORMATE | Tumanov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thiophanate-methyl (Ref: NF 44) [sitem.herts.ac.uk]
- 4. Buy Methyl-D3 chloroformate (EVT-1463654) | 43049-56-5 [evitachem.com]
- 5. CN101805278A - Preparation method of white thiophanate methyl - Google Patents [patents.google.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102070500A - Preparation method of thiophanate methyl raw pesticide - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. o-Phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
